molecular formula C14H18Cl3N3O2S B15046045 Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate

Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate

Cat. No.: B15046045
M. Wt: 398.7 g/mol
InChI Key: FVEPQKKHYSXQHQ-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a molecular formula of C12H13Cl4N3O2S. This compound is known for its unique chemical structure, which includes multiple functional groups such as carbamate, trichloromethyl, and anilino groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of ethyl chloroformate with 2,4-dimethylaniline to form an intermediate compound.

    Trichloromethylation: The intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to introduce the trichloromethyl group.

    Final Assembly: The final step involves the reaction of the trichloromethylated intermediate with ethyl carbamate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate can be compared with similar compounds such as:

  • Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dimethylanilino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18Cl3N3O2S

Molecular Weight

398.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C14H18Cl3N3O2S/c1-4-22-13(21)20-11(14(15,16)17)19-12(23)18-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3,(H,20,21)(H2,18,19,23)

InChI Key

FVEPQKKHYSXQHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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